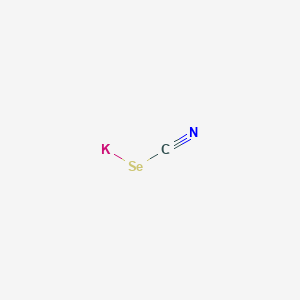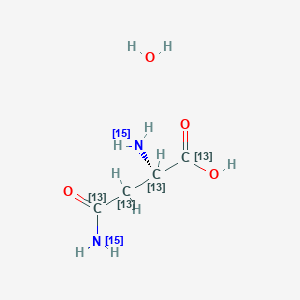
cyclopropyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(triphenyl)phosphanium;hydrobromide is a chemical compound with the molecular formula C21H20BrP. It is a phosphonium salt where the phosphonium ion is bonded to a cyclopropyl group and three phenyl groups, with hydrobromide as the counterion. This compound is known for its applications in organic synthesis and its potential antitumor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with cyclopropyl bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired phosphonium salt .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Cyclopropyl(triphenyl)phosphanium;hydrobromide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of cyclopropyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and the triphenylphosphonium moiety play crucial roles in its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common reagent in organic synthesis, used in the preparation of phosphonium salts.
Cyclopropylmethylphosphonium Bromide: Another phosphonium salt with a cyclopropyl group, used in similar applications.
Uniqueness: Cyclopropyl(triphenyl)phosphanium;hydrobromide is unique due to its specific combination of a cyclopropyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C21H21BrP+ |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
cyclopropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H20P.BrH/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
Clé InChI |
XMPWFKHMCNRJCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)

![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)








